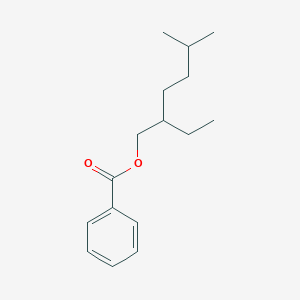

(2-Ethyl-5-methylhexyl) benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-5-methylhexyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-4-14(11-10-13(2)3)12-18-16(17)15-8-6-5-7-9-15/h5-9,13-14H,4,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYPVYFDXIKGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C)COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131298-44-7 | |

| Record name | Benzoic acid, C9-11-branched alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131298447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 5 Methylhexyl Benzoate

Esterification Reactions for (2-Ethyl-5-methylhexyl) Benzoate (B1203000) Synthesis

The primary route to synthesizing (2-Ethyl-5-methylhexyl) benzoate is through the esterification of benzoic acid with 2-ethyl-5-methylhexanol. This can be achieved through several methods, from conventional processes to advanced catalytic strategies.

Conventional Esterification Processes

Conventional esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid (benzoic acid) with an alcohol (2-ethyl-5-methylhexanol) in the presence of a strong acid catalyst. researchgate.net Common catalysts for this process include sulfuric acid and p-toluene sulfonic acid (PTSA). researchgate.net The reaction is typically conducted at elevated temperatures to drive the equilibrium towards the formation of the ester and water. researchgate.net To enhance the yield, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture. researchgate.netresearchgate.net For instance, the synthesis of C12-C15 alkyl benzoates, which are structurally similar to this compound, involves reacting benzoic acid with a mixture of C12-15 alcohols in the presence of an acid catalyst, followed by purification via distillation or recrystallization. tiiips.com

Catalytic Approaches in Benzoate Esterification (e.g., Titanium Isopropoxide Catalysis)

To overcome the drawbacks of strong acid catalysts, such as corrosion and environmental concerns, various heterogeneous and alternative homogeneous catalysts have been explored. Titanium isopropoxide (Ti(O-i-Pr)₄) has emerged as an effective catalyst for the esterification of benzoic acid with alcohols like 2-ethylhexanol. google.comwikipedia.org A patented method for preparing this compound involves heating 2-ethylhexanol and benzoic acid, followed by the addition of titanium isopropoxide as a catalyst at temperatures between 160-170°C, and then further heating to 190-230°C to complete the esterification. google.com The reaction is considered complete when the acid number of the system is less than 0.2 mgKOH/g. google.com This process is followed by dealcoholization to remove excess alcohol and subsequent refining steps. google.com

Other catalytic systems have also been investigated. For the esterification of benzoic acid with 2-ethylhexanol, both homogeneous catalysts like sulfuric acid and para-toluene sulfonic acid, and heterogeneous catalysts such as Cs₂.₅H₀.₅PW₁₂O₄₀, sulfated ZrO₂, Fe₂(SO₄)₃, and montmorillonite (B579905) KSF have been tested. researchgate.net Studies have shown that homogeneous catalysts can be more effective than heterogeneous ones under certain conditions. researchgate.net Additionally, Ni-Mg-Al mixed oxide catalysts derived from layered double hydroxides have shown promise, yielding 2-ethylhexyl benzoate from benzoic acid and 2-ethylhexanol. confis.cz

Novel Synthetic Strategies for Benzoate Esters (e.g., Photocatalyzed Carbonylation of Diazonium Salts)

Recent research has focused on developing novel and milder methods for synthesizing benzoate esters. One such innovative approach is the photocatalyzed carbonylation of diazonium salts. This method allows for the conversion of readily available aryl diazonium salts into the corresponding esters under mild conditions. nih.govrsc.org For example, the synthesis of 2-ethylhexyl benzoate has been achieved through an Eosin Y photocatalyzed carbonylation of diazonium salts. researchgate.net This visible light-induced electron transfer pathway offers a metal-free alternative to traditional methods. nih.govrsc.org Another strategy involves the palladium-catalyzed carbonylation of aryl diazonium salts using N-hydroxysuccinimidyl (NHS) formate (B1220265) as a carbon monoxide surrogate to produce valuable NHS esters, which can then be converted to other ester derivatives. researchgate.net

Biocatalytic Synthesis of Benzoate Esters (e.g., Lipase-Catalyzed Routes)

Enzymatic methods, particularly those employing lipases, present a green and highly selective alternative for the synthesis of benzoate esters. scielo.br Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. scielo.brtandfonline.com Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) is a widely used biocatalyst for these transformations. nih.govacs.org

Lipase-catalyzed synthesis can be performed via direct esterification of benzoic acid or through transesterification of a simpler alkyl benzoate, such as methyl benzoate, with the desired alcohol. acs.org Studies on the lipase-catalyzed transesterification of methyl benzoate with various alcohols, including 2-ethyl-1-hexanol, have demonstrated the feasibility of this approach. acs.org The reaction conditions, such as temperature, solvent, and enzyme loading, are optimized to achieve high conversion rates. acs.org For instance, an optimal conversion for the synthesis of alkyl benzoate esters using Novozym 435 was achieved at 60°C with n-hexane as the solvent. acs.org

Transesterification Processes for the Production of Branched-Chain Alkyl Benzoates

Transesterification is a key industrial process for producing various esters, including branched-chain alkyl benzoates. This method involves the reaction of an ester (commonly a methyl or ethyl ester) with an alcohol in the presence of a catalyst. organic-chemistry.org For the production of this compound, this would typically involve the transesterification of a simple benzoate ester with 2-ethyl-5-methylhexanol.

Both chemical and biocatalytic methods are employed for transesterification. nih.govorganic-chemistry.org Lipase-catalyzed transesterification, as mentioned earlier, is particularly advantageous for producing specialty esters due to its mild reaction conditions and high selectivity. nih.gov Research has shown that immobilized lipase B from Candida antarctica exhibits high activity for the transesterification of methyl (hydroxy)benzoates with long-chain alcohols. nih.gov The transesterification activity was found to be significantly higher than the corresponding esterification activity for certain substrates. nih.gov

Derivatization Chemistry of this compound and Analogues

The chemical structure of this compound allows for various derivatization reactions, primarily targeting the aromatic ring or the ester functionality. While specific derivatization studies on this compound are not extensively documented in the provided context, the chemistry of alkyl benzoates in general provides insights into potential transformations.

The aromatic ring of alkyl benzoates can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, leading to a variety of substituted benzoate esters. For example, the synthesis of 2-Ethylhexyl p-dimethylaminobenzoate involves the reaction of a halogenated benzoic acid with dimethylamine, followed by esterification with isooctanol (2-ethylhexanol). google.com

The ester group itself can be subjected to transformations. Hydrolysis of the ester would yield benzoic acid and 2-ethyl-5-methylhexanol. Furthermore, photochemical reactions of alkyl benzoates can lead to different products. UV irradiation of alkyl benzoates can result in the formation of benzoic acid through a Norrish Type II process, along with other minor products like benzaldehyde. rsc.org

Advanced Analytical Characterization of 2 Ethyl 5 Methylhexyl Benzoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the intricate structure of (2-Ethyl-5-methylhexyl) benzoate (B1203000), a molecule characterized by a benzene (B151609) ring and a complex branched alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

Aromatic Region: Protons on the benzoate ring will appear in the downfield region, typically between 7.4 and 8.1 ppm. The two protons ortho to the carbonyl group are the most deshielded (around 8.0-8.1 ppm), while the meta and para protons will resonate at slightly higher fields (7.4-7.6 ppm).

Alkyl Region: The protons of the (2-Ethyl-5-methylhexyl) group will appear in the upfield region (0.8-4.5 ppm). The methylene (B1212753) protons (-OCH₂-) directly attached to the ester oxygen are expected around 4.2-4.4 ppm. The methine proton at the C2 position (-CH(CH₂CH₃)-) would be further upfield, followed by the various methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl and methylhexyl chains between 0.8 and 1.7 ppm. The presence of multiple chiral centers would lead to complex splitting patterns (diastereotopicity).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl and Aromatic Carbons: The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-167 ppm. The aromatic carbons will resonate between 128 and 133 ppm, with the carbon attached to the ester group (ipso-carbon) appearing around 130-131 ppm.

Alkyl Carbons: The carbons of the alkyl chain will appear in the upfield region (10-70 ppm). The methylene carbon bonded to the oxygen (-OCH₂-) would be the most downfield of this group, expected around 67-69 ppm. The other aliphatic carbons, including those of the ethyl and methyl groups, would resonate at higher fields (10-40 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for (2-Ethyl-5-methylhexyl) Benzoate

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho) | 8.0 - 8.1 | 129.5 - 130.0 |

| Aromatic C-H (para) | 7.5 - 7.6 | 132.5 - 133.0 |

| Aromatic C-H (meta) | 7.4 - 7.5 | 128.0 - 128.5 |

| Aromatic C (ipso) | - | 130.0 - 131.0 |

| Carbonyl C=O | - | 165.0 - 167.0 |

| Ester -OCH₂- | 4.2 - 4.4 | 67.0 - 69.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be dominated by absorptions characteristic of an aromatic ester.

Key expected absorption bands include:

C=O Stretch: A strong, sharp absorption band between 1720 and 1740 cm⁻¹, characteristic of the ester carbonyl group.

C-O Stretch: Two distinct stretching bands are expected for the C-O bonds of the ester group. The aryl-C-O stretch appears around 1270-1300 cm⁻¹, and the alkyl-O-C stretch appears around 1100-1130 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear as a group of weak to moderate bands above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). Aromatic C=C ring stretching vibrations occur as a series of bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) correspond to the C-H stretching vibrations of the ethyl and methylhexyl groups.

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aryl C-O Stretch | 1270 - 1300 | Strong |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the UV absorption is dictated by the benzoate chromophore. The aliphatic chain does not absorb in the UV-Vis range. The spectrum is expected to show absorption bands corresponding to the π→π* transitions of the benzene ring. Based on data for similar benzoate esters, two main absorption bands are predicted: a strong primary band (ε > 10,000) around 225-235 nm and a weaker secondary band (ε ≈ 1,000) around 270-280 nm.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. This compound has been identified in environmental samples using high-resolution mass spectrometry. biorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

In GC-MS, using a hard ionization technique like Electron Ionization (EI), this compound (molar mass 248.36 g/mol ) would first produce a molecular ion (M⁺˙) at m/z 248. The subsequent fragmentation is highly predictable for a benzoate ester.

The primary fragmentation pathways are expected to be:

Formation of the Benzoyl Cation: The most prominent peak in the spectrum is anticipated to be the benzoyl cation at m/z 105 . This ion is formed by the alpha cleavage of the ester bond and subsequent loss of the (C₁₀H₂₁O)˙ radical.

Loss of Benzoic Acid: A fragment corresponding to the loss of a neutral benzoic acid molecule (122 Da) from the molecular ion can occur via a McLafferty-type rearrangement, leading to an alkene fragment ion at m/z 126 (C₁₀H₂₀⁺˙).

Alkyl Chain Fragmentation: The alkyl portion of the molecule can undergo fragmentation, leading to a series of smaller hydrocarbon ions. Cleavage at the branch points of the 2-ethyl and 5-methyl groups would produce characteristic ions.

Predicted Key Fragments in the GC-MS (EI) Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 248 | [C₁₆H₂₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 126 | [C₉H₁₈]⁺˙ | [M - C₇H₆O₂]⁺˙ (Loss of benzoic acid) |

| 123 | [C₇H₇O₂]⁺ | [C₆H₅COOH + H]⁺ (Protonated benzoic acid, rearrangement) |

| 105 | [C₇H₅O]⁺ | [M - C₉H₁₉O]⁺ (Benzoyl cation, base peak) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS) and using soft ionization techniques like Electrospray Ionization (ESI), is ideal for analyzing this compound in complex mixtures. biorxiv.org In positive ion mode, the compound would be detected as its protonated molecule, [M+H]⁺, at m/z 249 .

Subsequent collision-induced dissociation (CID) in an MS/MS experiment would be used to confirm the structure. The major fragmentation channel for the [M+H]⁺ ion would be the neutral loss of the alkyl chain as an alkene (C₉H₁₈), resulting in the protonated benzoic acid fragment at m/z 123 . Another significant fragmentation would be the neutral loss of benzoic acid (C₇H₆O₂), yielding a fragment ion corresponding to the alkyl chain at m/z 127 . Analyzing metabolites of structurally similar compounds, like 2-ethylhexyl salicylate, has shown that the fragmentation of the side chain itself can also be a key diagnostic tool.

Unimolecular Dissociation Reactions of Benzoate Esters by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-performance technique that offers exceptionally high resolution and mass accuracy, making it ideal for the detailed study of molecular structures and fragmentation pathways. nih.gov In FT-ICR MS, ions are trapped within a strong magnetic and electric field, where they are excited into a cyclotron motion. nih.govyoutube.com The frequency of this motion is inversely proportional to the ion's mass-to-charge ratio (m/z), allowing for extremely precise mass measurements. youtube.com

While specific studies on the unimolecular dissociation of this compound using FT-ICR MS are not available in the literature, research on simpler analogs like methyl benzoate provides significant insight into the expected fragmentation patterns. nih.govacs.org Studies using FT-ICR MS to investigate the blackbody infrared radiation-induced dissociation of the methyl benzoate radical cation (C₈H₈O₂⁺˙) have identified key fragmentation pathways that are dependent on the internal energy of the ion. nih.govresearchgate.net

At lower temperatures, the dominant dissociation reaction is the loss of carbon dioxide (CO₂). At higher temperatures, the loss of a methoxy (B1213986) radical (•OCH₃) becomes a competing pathway. nih.govresearchgate.net These reactions often involve complex multi-step rearrangements. For a larger, more complex ester like this compound, analogous fragmentation would be expected. The primary dissociation pathways would likely involve:

Cleavage of the ester bond, leading to the formation of a benzoyl cation (C₆H₅CO⁺) and the corresponding (2-ethyl-5-methylhexyl)oxy radical, or a benzoate anion and the corresponding carbocation.

Fragmentation within the branched alkyl chain itself.

Rearrangements followed by the loss of neutral molecules like CO₂ or alkenes derived from the alkyl chain.

The ultra-high resolution of FT-ICR MS would be crucial for separating isobaric and isomeric species, providing unambiguous elemental composition for each fragment ion and helping to elucidate these complex dissociation mechanisms. nih.gov

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, synthetic byproducts, or complex matrices like cosmetic formulations, as well as for assessing its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile method frequently used for monitoring reaction progress and assessing the purity of synthetic compounds. merckmillipore.com For a lipophilic compound like this compound, a normal-phase TLC system using silica (B1680970) gel plates (e.g., silica gel 60 F₂₅₄) is typically effective. merckmillipore.comresearchgate.net

A non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or toluene (B28343) and ethanol, would be used to develop the plate. merckmillipore.com The separation is based on the differential adsorption of compounds to the stationary phase. The less polar this compound would travel further up the plate (higher Retention factor, Rբ value) compared to more polar starting materials like benzoic acid. Visualization can be achieved under UV light (254 nm) due to the aromatic benzoate group. merckmillipore.comopenaccesspub.org Studies on similar p-hydroxybenzoic acid esters have demonstrated the effective separation of homologous series of alkyl esters using silica gel as the stationary phase. researchgate.netopenaccesspub.orgajrconline.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purification of compounds like this compound. Reversed-phase HPLC is the most common mode for analyzing alkyl benzoates and other preservatives in food and cosmetic products. oup.comnih.gov

In a typical setup, a C18 stationary phase is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Due to the high lipophilicity of this compound, a gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary for efficient elution and good peak shape. Detection is commonly performed using a UV detector, leveraging the strong absorbance of the benzoate chromophore, typically around 225-230 nm. nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for Alkyl Benzoate Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separation of non-polar to moderately polar analytes. |

| Mobile Phase A | Water | The polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile | The organic modifier; its increasing concentration elutes more hydrophobic compounds. |

| Gradient | 50% B to 100% B over 15 min | Starts with sufficient polarity to retain the compound, then increases to elute the highly non-polar ester. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 228 nm | Corresponds to a strong absorbance wavelength for the benzoate moiety. nih.gov |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

This type of method allows for the separation of this compound from other esters, unreacted starting materials, and other formulation ingredients. oup.comhelixchrom.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. nih.govakjournals.com A UPLC method for this compound would offer a substantial improvement in throughput for quality control applications.

An analytical method developed for 21 different preservatives in cosmetics, including various benzoate esters, demonstrated that baseline separation could be achieved in just 8.5 minutes using a UPLC system with a BEH C18 column. nih.gov Similarly, another UPLC method separated four common paraben esters in under three minutes. akjournals.comresearchgate.net For this compound, a rapid gradient elution on a C18 UPLC column with a mobile phase of water and acetonitrile would provide sharp peaks and a short run time, enabling high-efficiency analysis. nih.gov

Solid-Phase Microextraction (SPME) Coupled Techniques for Volatile Compound Profiling

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for extracting and concentrating volatile and semi-volatile organic compounds from a sample's headspace or liquid phase. sigmaaldrich.commdpi.com It is commonly coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for detailed chemical profiling. nih.govyoutube.com

For analyzing the volatile profile of a sample containing this compound or for detecting it as a trace component, headspace SPME (HS-SPME) would be the preferred method. The process involves exposing a coated silica fiber to the headspace above the sample. youtube.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For a broad range of esters and fragrance compounds, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often selected for its ability to adsorb a wide range of analytes. mdpi.comlabrulez.com After an equilibration period, the fiber is retracted and inserted directly into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column for separation and analysis. sigmaaldrich.com

Table 2: Common SPME Fibers and Their Applicability to Ester Analysis

| Fiber Coating | Polarity | Typical Analytes | Reference |

|---|---|---|---|

| Polydimethylsiloxane (PDMS) | Non-polar | Very volatile, non-polar compounds. | sigmaaldrich.com |

| Polyacrylate (PA) | Polar | Polar semi-volatiles (phenols, alcohols). | - |

| DVB/CAR/PDMS | Bipolar/Mixed | Broad range of volatile and semi-volatile compounds, including esters, aldehydes, and alcohols. Ideal for general profiling. | mdpi.comlabrulez.com |

| CAR/PDMS | Bipolar/Mixed | Volatile compounds (C3-C10), gases, and small molecules. | - |

This technique is invaluable for identifying trace impurities, degradation products, or characterizing the odor profile of products containing this compound.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is a powerful analytical technique that provides a significant enhancement in separation capacity compared to conventional one-dimensional GC. chromatographyonline.com It is particularly well-suited for the analysis of extremely complex mixtures, such as essential oils and fragrance formulations, which can contain hundreds of individual compounds. sepsolve.comnih.gov

In a GCxGC system, two columns with different stationary phase selectivities (e.g., a non-polar column in the first dimension and a polar or shape-selective column in the second) are connected via a modulator. The modulator traps small, sequential portions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast, secondary separation. The result is a structured, two-dimensional chromatogram with vastly increased peak capacity and resolution. chromatographyonline.comjeolusa.com

For a sample containing this compound, GCxGC coupled with a Time-of-Flight Mass Spectrometer (TOFMS) would be the ultimate tool for characterization. nih.govjeolusa.com This setup would allow for:

Separation of the target compound from closely related isomers.

Detection and identification of trace-level impurities or contaminants.

Comprehensive fingerprinting of the volatile and semi-volatile components of a complex product matrix. sepsolve.com

Studies on perfumes and essential oils have shown that GCxGC can reveal subtle differences between formulations and identify unique chemical markers that are not resolved by conventional GC-MS. chromatographyonline.comsepsolve.comjeolusa.com

In-Situ Analytical Techniques (e.g., Infrared Absorption Methods for Phase Equilibria)

The study of phase equilibria is crucial for understanding and optimizing chemical processes. In-situ analytical techniques, which allow for the analysis of a system in its operational state without the need for sample extraction, provide a powerful means to obtain real-time data on phase behavior. Among these, infrared (IR) absorption spectroscopy has emerged as a robust method for determining phase equilibria, particularly for mixtures involving organic compounds. While specific research on the phase equilibria of this compound using in-situ IR absorption is not publicly available, the methodology has been successfully applied to structurally similar benzoate esters, such as methyl benzoate. This section will detail the principles and application of this technique, using data from studies on methyl benzoate to illustrate the approach and the nature of the obtainable results.

The fundamental principle of using IR spectroscopy for phase equilibria determination lies in the unique absorption of infrared radiation by different molecules at specific wavelengths, corresponding to their vibrational and rotational modes. libretexts.orgmsu.edu This molecular "fingerprint" allows for the quantitative analysis of the concentration of each component in a mixture. solubilityofthings.com

A Fourier Transform Infrared (FTIR) spectrometer is used to pass an infrared beam through the liquid phase. acs.org The resulting absorption spectrum is a superposition of the individual spectra of the components present in that phase. Through a mathematical treatment of the spectra, often involving calibration with standards of known concentration, the molar density and, subsequently, the mole fraction of each component in the liquid phase can be determined. acs.orgacs.org This allows for the direct measurement of the bubble curve of the phase diagram. acs.org

A significant advantage of this in-situ method is its ability to perform measurements under the actual process conditions of high temperature and pressure, providing more accurate data than methods that require sampling and analysis under different conditions. The technique has been validated by comparing the results with those obtained from traditional synthetic methods, showing good agreement. acs.org For instance, in a study of a methyl benzoate and heptane (B126788) mixture, the mole fraction determined by the in-situ IR spectroscopic method was very close to that determined by a synthetic method, with the deviation being smaller than the estimated uncertainty of the spectroscopic method. acs.org

To illustrate the type of data that can be obtained from in-situ IR absorption studies of phase equilibria, the following tables present experimental results for the vapor-liquid equilibrium of binary mixtures of methyl benzoate with n-butane and n-pentane. It is important to note that this data is for methyl benzoate and serves as an example of the application of the technique.

Illustrative Vapor-Liquid Equilibrium Data for Methyl Benzoate Mixtures

The data presented below was obtained using an in-situ infrared absorption method. acs.org The mole fraction of methyl benzoate in the liquid phase (x₁) was determined at various pressures (P) for a constant temperature (T).

Table 1: Vapor-Liquid Equilibrium Data for Methyl Benzoate (1) + n-Butane (2) Mixture at 353.15 K

| Pressure (MPa) | Liquid Phase Mole Fraction of Methyl Benzoate (x₁) |

| 0.358 | 0.903 |

| 0.531 | 0.822 |

| 0.702 | 0.738 |

| 0.868 | 0.655 |

| 1.028 | 0.573 |

| 1.181 | 0.491 |

| 1.326 | 0.410 |

| 1.462 | 0.329 |

| 1.587 | 0.248 |

| 1.701 | 0.167 |

| 1.802 | 0.085 |

| 1.841 | 0.043 |

| Data sourced from a study on methyl benzoate and alkane mixtures. acs.org |

Table 2: Vapor-Liquid Equilibrium Data for Methyl Benzoate (1) + n-Pentane (2) Mixture at 393.15 K

| Pressure (MPa) | Liquid Phase Mole Fraction of Methyl Benzoate (x₁) |

| 0.342 | 0.901 |

| 0.528 | 0.803 |

| 0.710 | 0.706 |

| 0.885 | 0.611 |

| 1.052 | 0.518 |

| 1.209 | 0.427 |

| 1.354 | 0.338 |

| 1.486 | 0.251 |

| 1.604 | 0.166 |

| 1.688 | 0.083 |

| Data sourced from a study on methyl benzoate and alkane mixtures. acs.org |

These tables demonstrate the detailed phase boundary information that can be acquired using in-situ IR spectroscopy. Such data is invaluable for the development and validation of thermodynamic models, like equations of state, which are used to predict phase behavior over a wide range of conditions. acs.orgresearchgate.net The application of this technique to this compound would similarly yield crucial data for its industrial and chemical applications.

Environmental Occurrence, Fate, and Biogeochemical Cycling of 2 Ethyl 5 Methylhexyl Benzoate

Biodegradation Pathways of Benzoate (B1203000) Esters

The ultimate fate of many organic pollutants in the environment is determined by microbial degradation. Benzoate esters are generally susceptible to biodegradation, though the rate and pathway can be influenced by both the ester and alkyl portions of the molecule as well as the prevailing environmental conditions.

The microbial catabolism of alkyl benzoates is initiated by the hydrolytic cleavage of the ester bond. This reaction is catalyzed by non-specific esterase enzymes, yielding benzoic acid and the corresponding alcohol—in this case, 2-ethyl-5-methylhexanol. cir-safety.org

Once liberated, benzoic acid is a common metabolic intermediate that can be channeled into central metabolism by a wide variety of microorganisms. The degradation of benzoic acid itself is well-characterized and typically proceeds through one of several pathways, depending on the organism and oxygen availability. A common aerobic route involves the formation of catechol, which is then subject to ring cleavage. Fungi often metabolize benzoate via protocatechuate. cir-safety.org The resulting linear products, such as succinyl-CoA and acetyl-CoA, can then enter the Krebs cycle.

Table 2: Key Steps in the Microbial Metabolism of Alkyl Benzoates

| Step | Enzymatic Process | Reactant | Product(s) | Reference |

|---|---|---|---|---|

| 1. Initial Hydrolysis | Esterase | Alkyl Benzoate | Benzoic Acid + Alcohol | cir-safety.org |

| 2. Aerobic Activation | Dioxygenase | Benzoic Acid | Catechol | |

| 3. Anaerobic Activation | CoA Ligase | Benzoic Acid | Benzoyl-CoA | |

| 4. Central Metabolism Entry | Various | Ring-cleavage products | Succinyl-CoA, Acetyl-CoA |

The degradation of the benzoate moiety follows fundamentally different mechanisms under aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation : In the presence of oxygen, bacteria typically utilize dioxygenase enzymes to hydroxylate the aromatic ring of benzoate, forming catechol. This intermediate then undergoes either ortho- or meta-cleavage, breaking the aromatic ring and leading to intermediates that enter central metabolic pathways. Some bacteria employ a hybrid pathway where benzoate is first converted to benzoyl-CoA before subsequent oxygen-dependent reactions.

Anaerobic Degradation : Under anaerobic conditions, such as in sediments or anoxic zones of WWTPs, the stable aromatic ring cannot be attacked by oxygenases. Instead, it is first activated by ligation to coenzyme A (CoA) to form benzoyl-CoA. The ring is then dearomatized and reduced by a series of enzymes, such as benzoyl-CoA reductase, before the ring is cleaved hydrolytically. This process can occur under various electron-accepting conditions, including nitrate-reducing, sulfate-reducing, or methanogenic environments. Studies have shown that microbial communities can maintain the capability for both aerobic and anaerobic degradation, but the enzymatic systems are distinct and regulated differently.

The primary mechanism for the breakdown of alkyl chains is β-oxidation. However, this process can be sterically hindered or completely blocked by branching.

α-carbon branching (the ethyl group at position 2) can interfere with the initial enzymatic attack required for degradation.

β-carbon branching and more distant branching (the methyl group at position 5) further complicates the sequential removal of two-carbon units that is characteristic of β-oxidation.

Studies on other branched pollutants, such as naphthenic acids and alkylbenzenesulphonates, have demonstrated a clear inverse relationship between the degree of alkyl chain branching and the rate of biodegradation. nih.gov For example, research on butylcyclohexylbutanoic acids showed that biotransformation decreased dramatically as side-chain branching increased from n-butyl to the highly branched tert-butyl group. Therefore, it is expected that the (2-Ethyl-5-methylhexyl) alcohol released upon hydrolysis would be significantly more persistent in the environment than a corresponding linear C9 alcohol. This recalcitrance could lead to its accumulation or the formation of persistent metabolites.

Abiotic Transformation Processes

Abiotic transformation processes, including photochemical and thermal degradation, are key factors in determining the persistence of (2-Ethyl-5-methylhexyl) benzoate in the environment.

Photochemical Degradation in Aqueous and Atmospheric Environments

Thermal Degradation Analysis and Product Identification

Detailed studies on the thermal degradation of this compound and the identification of its degradation products are limited. General methodologies for analyzing the thermal degradation of chemical compounds, such as those used for flavor chemicals in e-liquids, involve heating the substance at controlled temperatures and identifying the resulting products using techniques like Gas Chromatography/Mass Spectrometry (GC/MS). nih.gov For instance, a study on the thermal degradation of various flavor compounds set a pyrolizer temperature based on the degradation of glycerin and propylene (B89431) glycol. nih.gov Another study on the thermal decomposition of 5-methyl-2-ethylfuran, a different organic compound, identified various reaction pathways and products at the molecular level. mdpi.com However, without specific experimental data for this compound, its thermal stability and the nature of its thermal degradants are unknown.

Environmental Partitioning and Transport

The movement and distribution of this compound between different environmental compartments such as water, soil, and air are influenced by its physical and chemical properties.

Volatilization from Water and Soil

The tendency of a chemical to volatilize from water to air is described by its Henry's Law Constant. A higher Henry's Law Constant indicates a greater tendency for volatilization. The Henry's Law Constant for this compound has been estimated through computational models.

| Property | Value | Source |

| Henry's Law Constant (calculated) | 1.1 x 10⁻⁵ atm-m³/mol at 25°C | epa.gov |

This relatively low value suggests that this compound has a moderate to low potential for volatilization from moist soil and water surfaces.

Sorption to Sediments and Particulate Organic Matter

The sorption of organic compounds to soil and sediment is a critical process that affects their mobility and bioavailability. This tendency is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency to bind to organic matter in soil and sediments, reducing its mobility. The Koc of a compound can be estimated from its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity.

The calculated octanol-water partition coefficient (Log Kow) for this compound is 5.2. nih.gov This high Log Kow value suggests that the compound is highly hydrophobic and will likely have a strong affinity for organic matter. Consequently, it is expected to partition significantly from water into sediments and soils, leading to its accumulation in these compartments. This strong sorption will limit its transport through the soil column and its availability in the aqueous phase.

Bioaccumulation and Biomagnification in Non-Target Organisms (e.g., Aquatic Animals)

While specific data on the bioaccumulation and biomagnification of this compound are not available, studies on structurally similar compounds, such as the UV filter 2-Ethylhexyl-4-dimethylaminobenzoate (EHDAB), can provide insights into its potential behavior. mdpi.com Bioaccumulation refers to the uptake of a chemical by an organism from all sources (water, food, etc.), while biomagnification is the process whereby the concentration of the chemical increases in organisms at successively higher levels in a food chain. epa.govmdpi.com

A study on EHDAB in midge larvae (Chironomus riparius) and crucian carp (B13450389) (Carassius carassius) demonstrated its potential for bioaccumulation and biomagnification. mdpi.com

Key Findings from the Study on EHDAB:

Biota-Sediment Accumulation: EHDAB in midge larvae reached a steady state within 10 days of exposure to sediment, with biota-sediment accumulation factors (BSAFs) ranging from 0.10 to 0.54. mdpi.com

Bioaccumulation in Fish: When crucian carp were fed EHDAB-contaminated midge larvae, the levels of EHDAB in fish tissues increased with both the concentration and duration of exposure. mdpi.com

Tissue Distribution: The liver and kidneys were the primary organs of accumulation for EHDAB in crucian carp. mdpi.com

Biomagnification: The biomagnification factors (BMFs) for EHDAB in crucian carp tissues were significant, as detailed in the table below. mdpi.com

Biomagnification Factors (BMFs) of EHDAB in Crucian Carp after 28 Days of Dietary Exposure

| Tissue | BMF Range |

| Liver | 8.97 - 11.0 |

| Kidneys | 6.44 - 10.8 |

Data from a study on the surrogate compound 2-Ethylhexyl-4-dimethylaminobenzoate (EHDAB) mdpi.com

These findings for EHDAB suggest that this compound, due to its structural similarities, may also have the potential to bioaccumulate in aquatic organisms and biomagnify through the food web, posing a potential risk to aquatic ecosystems. However, dedicated studies on this compound are necessary to confirm this.

Biological Activities and Ecological Interactions of 2 Ethyl 5 Methylhexyl Benzoate

Larvicidal Activities Against Insect Vectors (e.g., Mosquito Species)

A compound structurally related to (2-Ethyl-5-methylhexyl) benzoate (B1203000), identified as (2-(((2-ethyl-2-methylhexyl)oxy)carbonyl)benzoic acid and isolated from Bacillus pumilus, has demonstrated significant larvicidal activity against several medically important mosquito species. researchgate.netnih.gov In a dose-dependent manner, this compound was effective against the larvae of Aedes aegypti, Anopheles stephensi, and Culex quinquefasciatus. researchgate.netnih.gov

The lethal concentration (LC50) values, which represent the concentration required to kill 50% of the tested larvae, were determined to be 13.65 ppm for Ae. aegypti, 9.64 ppm for An. stephensi, and 14.90 ppm for Cx. quinquefasciatus. nih.gov Histopathological examination of the treated larvae revealed significant damage, including shrunken body posture and damaged epithelial cells and microvilli, when compared to control groups. nih.gov This suggests that the compound disrupts the normal physiological and developmental processes of the mosquito larvae, leading to mortality. The high mortality rates observed indicate the potential of this and structurally similar benzoate derivatives as effective mosquito control agents. researchgate.netnih.gov

Table 1: Larvicidal Activity of (2-(((2-ethyl-2-methylhexyl)oxy)carbonyl)benzoic acid Against Mosquito Species

| Mosquito Species | LC50 (ppm) |

| Aedes aegypti | 13.65 |

| Anopheles stephensi | 9.64 |

| Culex quinquefasciatus | 14.90 |

Antioxidant Properties of Benzoate Derivatives

Conversely, some benzoate derivatives, such as 3,5-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid, have demonstrated pro-oxidant properties under certain conditions. semanticscholar.org The esterification of the carboxylic acid group can also influence antioxidant activity. For example, a comparison of 4-hydroxybenzoic acid with its methyl and propyl esters showed that the parent acid had the highest antioxidant activity, with the activity of the esters decreasing as the size of the alkyl group increased. semanticscholar.org This suggests that the esterification in (2-Ethyl-5-methylhexyl) benzoate might influence its antioxidant potential, though specific studies are needed for confirmation.

Impact on Biological Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Catalase, Esterases)

Exposure to (2-(((2-ethyl-2-methylhexyl)oxy)carbonyl)benzoic acid has been shown to significantly affect key enzyme systems in mosquito larvae. researchgate.netnih.gov Specifically, treatment with this compound led to an increase in the levels of superoxide dismutase (SOD), catalase (CAT), α,β-esterases, and Glutathione-S-transferase (GST) after 24 hours. nih.gov

SOD and CAT are crucial antioxidant enzymes that protect organisms from oxidative stress by detoxifying reactive oxygen species. The observed increase in their activity suggests that the compound induces oxidative stress in the larvae, prompting a defensive enzymatic response. Esterases are involved in the metabolism and detoxification of xenobiotics, including insecticides. An increase in esterase activity could indicate the larvae's attempt to break down and eliminate the toxic compound. Similarly, GST plays a role in the detoxification of a wide range of harmful substances. The elevated levels of these enzymes highlight the cellular stress response initiated by the presence of this benzoate derivative. nih.gov

Table 2: Effect of (2-(((2-ethyl-2-methylhexyl)oxy)carbonyl)benzoic acid on Enzyme Levels in Mosquito Larvae

| Enzyme | Effect |

| Superoxide Dismutase (SOD) | Increased |

| Catalase (CAT) | Increased |

| α,β-Esterases | Increased |

| Glutathione-S-transferase (GST) | Increased |

Genotoxicological Interactions in Model Organisms (e.g., DNA Damage Assessment via Comet Assay)

The genotoxic potential of (2-(((2-ethyl-2-methylhexyl)oxy)carbonyl)benzoic acid has been investigated using the comet assay, also known as single-cell gel electrophoresis. researchgate.netnih.gov The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. nih.gov Studies have confirmed that this compound causes DNA damage in all tested insect species. nih.gov The comet assay provides a visual representation of DNA damage, where damaged DNA migrates further in an electric field, creating a "comet tail." The extent of this tail is proportional to the amount of DNA damage. The finding of DNA damage indicates that this compound has genotoxic effects on the target organisms. nih.gov

Species-Specific Biological Responses in Non-Target Organisms

The species-specificity of a potential insecticide is a critical factor in its environmental risk assessment. The biosafety of (2-(((2-ethyl-2-methylhexyl)oxy)carbonyl)benzoic acid was evaluated against the non-target organism Gambusia affinis (the mosquito fish). researchgate.net The study found that the compound did not cause any mortality in G. affinis, which suggests that its toxic activity is species-specific to the tested insect larvae. researchgate.net This is a positive attribute for a potential insecticide, as it indicates a lower risk to non-target aquatic organisms.

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

While a specific Structure-Activity Relationship (SAR) analysis for the larvicidal efficacy of this compound is not extensively documented, general principles from related compounds can provide some insights. SAR studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com For benzoate derivatives, factors such as the nature and position of substituents on the aromatic ring and the characteristics of the ester group can significantly impact their insecticidal properties.

For instance, in other classes of insecticides, the introduction of specific functional groups, such as fluorine, into the molecular structure has been shown to enhance insecticidal activity. nih.gov The lipophilicity of the molecule, which is influenced by the alkyl chain of the ester, can also play a crucial role in its ability to penetrate the insect cuticle and reach its target site. A detailed SAR study for this class of benzoate esters would be beneficial for optimizing their structure to maximize larvicidal potency while minimizing non-target toxicity.

Applications of 2 Ethyl 5 Methylhexyl Benzoate in Advanced Materials and Chemical Technologies

Integration as Plasticizers in Polymer Compositions

(2-Ethyl-5-methylhexyl) benzoate (B1203000) functions as a plasticizer, an additive that increases the plasticity or fluidity of a material. When incorporated into a polymer matrix, its molecules position themselves between the long polymer chains, effectively pushing them apart. This action reduces the intermolecular forces, allowing the chains to move more freely, which in turn imparts flexibility and reduces brittleness in the final product. chemicalbook.com

Benzoate esters are a recognized class of plasticizers used to modify a variety of polymers. specialchem.comresearchgate.net While much of the industry has focused on phthalates, benzoates offer an alternative for achieving desired physical properties. researchgate.net The use of (2-Ethyl-5-methylhexyl) benzoate is particularly relevant in applications where improved flexibility and processability are required. Its integration is noted in a range of polymer systems to enhance their performance characteristics.

Table 1: Role of this compound as a Plasticizer in Polymer Systems

| Polymer Application | Function of this compound | Resulting Property |

|---|---|---|

| Flexible PVC | Reduces intermolecular chain forces | Increased flexibility and elasticity |

| Coatings & Films | Improves film formation and durability | Enhanced pliability, reduced cracking |

| Elastomers | Increases softness and workability | Improved processing and handling |

| Foams | Modifies cell structure and flexibility | Softer, more resilient foam products |

Utility in Adhesives and Sealants

In the field of adhesives and sealants, this compound serves as a crucial formulating component. Its primary role is to act as a plasticizer and viscosity modifier, which is essential for achieving the specific application and performance characteristics required of these materials. For instance, in sealant formulations, the addition of benzoate esters can make the product softer and more pliable. This enhanced flexibility is critical for sealants used in construction and automotive applications, where they must accommodate joint movement without failing.

The compound's compatibility with various polymer bases, such as those used in aqueous adhesives containing polyvinyl esters, makes it a versatile choice for formulators. By adjusting the concentration of this compound, manufacturers can fine-tune the rheological properties and final mechanical characteristics of the adhesive or sealant.

Table 2: Application of this compound in Adhesives and Sealants

| Product Type | Specific Function | Key Benefit |

|---|---|---|

| Construction Sealants | Plasticizer, Pliability Enhancer | Improved joint movement accommodation, increased durability |

| Automotive Sealants | Flexibility and Viscosity Modifier | Enhanced gap-filling capabilities, better adhesion |

| Aqueous Adhesives | Plasticizer and coalescing agent | Optimized drying time and film formation |

Function as Diluents or Solvents in Chemical Formulations

Beyond its role as a plasticizer, this compound also functions as a high-boiling point solvent or diluent in various chemical formulations. In this capacity, it is used to dissolve other components, reduce the viscosity of a mixture, and act as a carrier for active ingredients. Its low volatility ensures that it remains within the formulation during processing and application, contributing to the stability and performance of the end product.

This function is particularly valuable in the production of inks and coatings, where controlled viscosity is essential for uniform application. As a diluent, it helps to ensure that the formulation has the correct consistency for printing or spraying, leading to a higher quality finish. It can also be used to adjust the viscosity of curable and foamable polymer compositions, facilitating easier handling and processing.

Role as Additives in Dyeing and Polymerization Processes

This compound is employed as a functional additive in more specialized chemical processes, including certain types of dyeing and polymerization reactions. In dyeing, high-boiling point esters can act as carriers or leveling agents, particularly for synthetic fibers. They help to swell the fiber, facilitating the diffusion of the dye molecules into the polymer structure, which results in a more uniform and deeper shade.

In polymerization, this benzoate ester can be used as a process additive. Its presence can influence the reaction environment, for example, by acting as a solvent for monomers and catalysts or by helping to control the viscosity of the reaction medium. Its stability at elevated temperatures makes it suitable for processes that require thermal curing or processing.

Theoretical and Computational Chemistry Studies on Benzoate Esters

Molecular Orbital Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) and other molecular orbital calculations are fundamental in elucidating the electronic structure and reactivity of benzoate (B1203000) esters. researchgate.netrsc.org These studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactions.

In studies of various benzoate ester derivatives, DFT calculations have shown that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting portion. researchgate.net For a molecule like (2-Ethyl-5-methylhexyl) benzoate, the aromatic ring and the oxygen atoms of the ester group would be the primary sites of electron density, influencing its reactivity. For instance, in novel benzoate ester-based molecules, DFT calculations at the B3LYP/6–31 G* level have confirmed a significant spatial separation between the HOMO and LUMO. researchgate.net This separation is crucial for applications in organic electronics, such as in thermally activated delayed fluorescence (TADF) materials. researchgate.net

The electronic properties, such as the energy gap between the HOMO and LUMO, can be tuned by modifying the substituents on the benzoate ring. mdpi.com Electron-withdrawing groups tend to lower the energy of the LUMO, increasing the molecule's acidity and susceptibility to nucleophilic attack, while electron-donating groups raise the HOMO energy, making the molecule more susceptible to electrophilic attack. mdpi.com While the (2-Ethyl-5-methylhexyl) group is primarily an alkyl substituent, its size and branching can influence the molecule's conformation and, consequently, its electronic properties. nih.gov

Table 1: Calculated Electronic Properties for Benzoic Acid Derivatives (Illustrative) This table illustrates how electronic properties calculated via DFT can vary with substitution, providing a framework for understanding this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzoic Acid | -7.5 | -1.8 | 5.7 |

| 4-Nitrobenzoic Acid | -8.2 | -3.1 | 5.1 |

| 4-Aminobenzoic Acid | -6.9 | -1.5 | 5.4 |

| Data are representative values from computational studies on substituted benzoic acids and serve for illustrative purposes. |

Modeling of Unimolecular Dissociation and Rearrangement Reactions

Computational modeling is instrumental in studying the complex mechanisms of unimolecular dissociation and rearrangement reactions of benzoate esters. researchgate.netchemrxiv.org These reactions are often studied in the gas phase using techniques like mass spectrometry, with computational methods providing the theoretical framework to interpret the experimental data. nih.gov

For example, the dissociation of the methyl benzoate radical cation has been investigated using Fourier transform ion cyclotron resonance mass spectrometry and modeled with DFT calculations. researchgate.netnih.gov These studies reveal that dissociation pathways are strongly dependent on the internal energy of the ion. At lower energies, the primary dissociation channel is the loss of CO2, while at higher energies, the loss of a methoxy (B1213986) radical becomes competitive. researchgate.net The mechanism often involves multi-step rearrangements through distonic ions and ion-neutral complexes before dissociation occurs. researchgate.netnih.gov

To model these processes, statistical theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are employed to calculate unimolecular dissociation rates as a function of energy. researchgate.net By comparing calculated rates with experimental data, researchers can validate the proposed transition states and reaction pathways. researchgate.net While no specific studies on the unimolecular dissociation of this compound were identified, the principles derived from studies on simpler alkyl benzoates like methyl benzoate are directly applicable. researchgate.netnih.gov The larger, branched alkyl group in this compound would likely introduce additional fragmentation pathways involving the alkyl chain.

Kinetic isotope effects and computational modeling have also been used to elucidate rearrangement mechanisms in complex systems involving benzoate esters, confirming that reaction pathways can be concerted or stepwise depending on the conditions. chemrxiv.org

Prediction of Phase Equilibria and Thermodynamic Behavior (e.g., Using Equations of State)

The prediction of phase equilibria and thermodynamic properties is crucial for the design of chemical processes involving benzoate esters. acs.org Equations of state (EoS) are mathematical models that relate state variables like pressure, volume, and temperature and are widely used for this purpose. wikipedia.orgyoutube.com

For mixtures, cubic equations of state like Peng-Robinson or Soave-Redlich-Kwong, as well as more advanced models like the Statistical Associating Fluid Theory (SAFT), are employed. wikipedia.orgjst.go.jp These models can predict vapor-liquid equilibria for systems containing benzoate esters. For instance, the phase behavior of binary mixtures of methyl benzoate with supercritical carbon dioxide has been experimentally measured and correlated with EoS models. jst.go.jp Such studies are vital for applications like supercritical fluid extraction.

Thermodynamic properties such as enthalpies of formation, vaporization, and solution for a homologous series of alkyl benzoates have been determined experimentally and evaluated using structure-property correlations and quantum chemical calculations. acs.orgcdnsciencepub.com These data are essential for thermochemical calculations and for understanding the energetics of reactions involving benzoate esters. acs.org The thermodynamic master equations, derived from the laws of thermodynamics, provide the fundamental relationships used in these predictions. youtube.com

Table 2: Experimental Thermodynamic Data for Selected Alkyl Benzoates This table provides examples of key thermodynamic parameters for simple benzoate esters, which serve as a basis for estimating the properties of more complex esters like this compound.

| Compound | Enthalpy of Vaporization (kJ/mol) at 298.15 K | Enthalpy of Formation (liquid) (kJ/mol) at 298.15 K |

| Methyl Benzoate | 51.3 | -338.5 |

| Ethyl Benzoate | 55.4 | -370.1 |

| Propyl Benzoate | 60.1 | -395.7 |

| Butyl Benzoate | 64.8 | -421.3 |

| Data sourced from studies on alkyl benzoate properties. acs.org |

Intermolecular Interactions and Solvation Properties

Understanding intermolecular interactions and solvation is key to predicting the behavior of this compound in various environments. nih.gov Computational and experimental methods are used to investigate these properties.

The study of binary mixtures containing benzoate esters, such as benzyl (B1604629) benzoate with ethyl acetate (B1210297) or various amides, provides insight into the nature of molecular interactions. elsevierpure.comresearchgate.net By measuring properties like density, viscosity, and speed of sound over a range of compositions and temperatures, researchers can calculate excess thermodynamic properties. elsevierpure.comresearchgate.net The sign and magnitude of these excess values indicate the relative strength of interactions between unlike molecules compared to like molecules, revealing the presence of specific interactions like dipole-dipole forces or hydrogen bonding. researchgate.net

Solvation studies of benzoic acid and its derivatives in binary solvent mixtures, like ethanol-water, show how solubility and thermodynamic parameters of solvation (free energy, enthalpy, and entropy) are affected by solvent composition and temperature. jbiochemtech.com Generally, the solubility of these compounds increases with temperature and with the proportion of the less polar solvent (ethanol). jbiochemtech.com For this compound, the large, nonpolar alkyl group would dominate its solvation properties, leading to higher solubility in nonpolar organic solvents.

Computational methods, including solvent continuum models, are used to calculate the energetics of solvation and to study reaction mechanisms in solution, such as the hydrolysis of benzoate esters. nih.gov These models account for the dielectric effect of the solvent on the solute's electronic structure and stability. nih.gov

Future Research Directions and Concluding Perspectives

Exploration of Novel Biologically Active Analogues of (2-Ethyl-5-methylhexyl) Benzoate (B1203000)

The structural motif of (2-Ethyl-5-methylhexyl) benzoate provides a versatile scaffold for the design of new molecules with tailored biological activities. Future research will likely focus on synthesizing analogues with modifications to both the benzoic acid and the alcohol moieties. The aim is to discover compounds with enhanced or entirely new functionalities, potentially in the pharmaceutical or agricultural sectors. By introducing different substituents or altering the isomeric structure of the alkyl chain, researchers can systematically probe structure-activity relationships. This exploration could lead to the development of novel therapeutic agents or more effective and environmentally benign pesticides.

Advancements in Sustainable and Green Synthesis Methodologies for Benzoate Esters

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly production methods. researchgate.net For benzoate esters like this compound, this translates to a focus on green chemistry principles. ijrar.org

Key areas of advancement include:

Catalysis: Research is moving away from traditional acid catalysts towards more sustainable alternatives. mdpi.com The use of solid acid catalysts, such as those based on zirconium, is being explored to facilitate easier separation and recycling, thereby reducing waste. mdpi.com Enzymatic catalysis, employing enzymes like lipases, offers high specificity and operates under mild reaction conditions, presenting an attractive green alternative. ijrar.org

Alternative Energy Sources: Microwave-assisted synthesis is a promising technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. uwlax.eduijsdr.org Studies on the microwave synthesis of esters like ethyl benzoate and butyl benzoate have shown potential for high yields in shorter timeframes. uwlax.eduijsdr.org

Renewable Feedstocks: A significant long-term goal is the utilization of renewable feedstocks, such as biomass, to replace petroleum-based starting materials. ijrar.org This approach aligns with the principles of a circular economy and reduces the carbon footprint of chemical production.

Process Intensification: The development of more efficient processes, such as reactive distillation where the reaction and separation of products occur simultaneously, can improve yields and reduce energy inputs. google.com

A recent study demonstrated the catalytic conversion of phthalate (B1215562) plasticizers from plastic waste into benzoic acid, which was then esterified to produce alternative benzoate plasticizers, achieving a total process yield of up to 94%. Another innovative approach involves the electrochemical reduction of benzoic acid esters using water as a hydrogen source, which offers a green pathway to valuable benzyl (B1604629) alcohols. rsc.org

Refinement of Environmental Monitoring and Fate Prediction Models

Understanding the environmental journey of this compound is crucial for assessing its long-term impact. Future research will focus on developing more sophisticated and accurate models to predict its distribution, persistence, and potential degradation in various environmental compartments, including water, soil, and sediment. publications.gc.ca

This involves:

Advanced Analytical Techniques: Developing more sensitive and selective analytical methods for detecting and quantifying this compound and its degradation products at environmentally relevant concentrations.

Computational Modeling: Creating predictive models that can forecast the environmental fate of chemicals based on their structure and properties. nih.gov These models are instrumental in anticipating the behavior of new molecules for which extensive experimental data is not yet available. nih.gov

Biodegradation Studies: Investigating the microbial and enzymatic pathways responsible for the breakdown of this compound in different ecosystems. This knowledge is essential for a comprehensive risk assessment.

For instance, research on the anti-parasitic agent emamectin (B195283) benzoate has highlighted its persistence in marine sediments, emphasizing the need for robust environmental fate data for risk assessment. publications.gc.ca

Development of Targeted Applications in Specific Industrial Sectors

While this compound is already used in various industries, future research will likely focus on developing more specialized and high-value applications. This could involve its use as a key component in advanced materials, specialty coatings, or as a functional additive in personal care products. By understanding its physical and chemical properties in greater detail, researchers can tailor its use to meet the specific demands of niche markets.

Comprehensive Mechanistic Understanding of this compound Interactions in Complex Systems

To fully harness the potential of this compound and ensure its safe use, a deeper understanding of its interactions at a molecular level is required. Future research will employ a combination of experimental and computational techniques to elucidate how this compound interacts with biological systems, such as cell membranes and proteins, as well as with other chemicals in complex mixtures. This knowledge is fundamental for predicting its biological effects and for designing safer and more effective products.

Q & A

Q. What are the optimal synthetic routes for (2-Ethyl-5-methylhexyl) benzoate in laboratory settings?

- Methodological Answer : The synthesis of branched-chain benzoate esters typically involves esterification of benzoic acid derivatives with the corresponding alcohol (e.g., 2-ethyl-5-methylhexanol) under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). For higher regioselectivity, consider using carbodiimide coupling agents (e.g., DCC/DMAP) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation is recommended. Validate purity using TLC and NMR .

Table 1 : Common Reaction Conditions for Esterification

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | 80–110 | Toluene | 65–75 | |

| DCC/DMAP | 25–40 | DCM | 85–90 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combined use of ¹H/¹³C NMR (for structural elucidation of the alkyl chain and ester group), FT-IR (to confirm ester C=O stretching at ~1715 cm⁻¹), and GC-MS (for molecular ion validation and purity assessment) is standard. For advanced confirmation, compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in branching patterns .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Employ Taguchi or Box-Behnken designs to systematically evaluate variables (e.g., catalyst concentration, temperature, solvent ratio). For example, a 3-factor Central Composite Design (CCD) can model non-linear relationships between variables and yield. Validate robustness using ANOVA and lack-of-fit tests. Recent studies on similar benzoate esters achieved 95% confidence intervals for optimized conditions .

Q. What mechanisms govern the anaerobic degradation of this compound in environmental systems?

- Methodological Answer : Anaerobic degradation involves syntrophic acetate transfer between fermentative bacteria (e.g., Pelotomaculum spp.) and methanogens. Key steps include ester hydrolysis to benzoic acid, followed by benzoyl-CoA pathway activation. Monitor intermediates (e.g., acetate, H₂) via HPLC and GC-headspace analysis. Threshold concentrations (~65 mM acetate) inhibit degradation kinetics due to uncompetitive inhibition; address this using co-culture models .

Table 2 : Key Parameters in Anaerobic Degradation

| Parameter | Value Range | Impact on Degradation Rate | Reference |

|---|---|---|---|

| Acetate Threshold | 65–80 mM | Inhibitory above 65 mM | |

| H₂ Partial Pressure | <10 Pa | Critical for methanogenesis |

Q. How do computational models improve structural refinement of this compound in crystallography?

- Methodological Answer : Use SHELXL for small-molecule refinement against high-resolution X-ray data. For disordered alkyl chains, apply restraints (e.g., DFIX, SIMU) to maintain geometric consistency. Pair with DFT-optimized geometries to validate bond lengths/angles. Recent studies show a mean error reduction of 0.02 Å in C-C bond distances when combining SHELXL with computational data .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility values for this compound?

- Methodological Answer : Discrepancies often arise from inconsistent solvent polarity or temperature control. Standardize measurements using shake-flask method with HPLC quantification. For hydrophobic esters, use logP calculations (e.g., Rekker’s fragmental method) to predict trends. Cross-reference with NIST solubility databases to identify outliers .

Methodological Best Practices

- Analytical Validation : For HPLC quantification, use ion-pair RP-HPLC with C18 columns and acetonitrile/water gradients. Optimize robustness via DoE (e.g., Mahrouse & Lamie’s protocol for alogliptin benzoate) .

- Thermal Stability : Conduct DSC/TGA under inert atmosphere to assess decomposition thresholds. For autocatalytic risks, apply ARC to model adiabatic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.